2-chloro-5-fluoro-N-methoxy-N-methylbenzamide
Description
2-chloro-5-fluoro-N-methoxy-N-methylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of chloro and fluoro substituents on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen
Properties
IUPAC Name |
2-chloro-5-fluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c1-12(14-2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFMIOLFKYQSJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)F)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-fluoro-N-methoxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-fluorobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-fluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups attached to the amide nitrogen.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction typically results in the formation of amines or alcohols.
Scientific Research Applications
2-chloro-5-fluoro-N-methoxy-N-methylbenzamide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its role as a building block for drug development.
Biological Studies: It is used in studies to understand the interactions of benzamide derivatives with biological targets.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the benzene ring enhance its binding affinity to certain enzymes or receptors. The methoxy and methyl groups on the amide nitrogen contribute to its overall stability and bioavailability. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
N-methoxy-N-methylbenzamide: Lacks the chloro and fluoro substituents, making it less reactive in nucleophilic aromatic substitution reactions.
2-chloro-5-fluorobenzoic acid: Contains the chloro and fluoro substituents but lacks the amide functionality, limiting its applications in medicinal chemistry.
2-chloro-5-fluoro-N-methylbenzamide: Similar structure but without the methoxy group, affecting its chemical reactivity and biological activity.
Uniqueness
2-chloro-5-fluoro-N-methoxy-N-methylbenzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity, while the methoxy and methyl groups improve its stability and bioavailability, making it a valuable compound in various research and industrial applications.
Biological Activity
2-Chloro-5-fluoro-N-methoxy-N-methylbenzamide is a compound of interest due to its unique structural features, which impart specific biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, while providing a comprehensive overview of research findings.
Chemical Structure and Properties
The compound features a benzamide structure with chlorine and fluorine substituents, which enhance its reactivity and biological properties. The methoxy and methyl groups contribute to its stability and bioavailability. This combination allows the compound to interact effectively with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chloro and fluoro groups increase binding affinity to target sites, while the methoxy group enhances solubility and metabolic stability.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in key metabolic pathways, particularly those related to cellulose synthesis in plant cells. This inhibition disrupts normal cellular functions, affecting growth and development.
- Receptor Interaction : It may also modulate receptor activity, influencing signaling pathways associated with various physiological processes.
Biological Activity Overview
The biological activity can be categorized into several areas:
- Antiparasitic Activity : Research indicates that similar compounds have shown effectiveness against parasites by targeting specific metabolic pathways. For instance, modifications in the structure can enhance potency against malaria parasites .
- Cellular Effects : The compound affects cellular processes by altering gene expression and cell signaling pathways due to its inhibitory effects on cellulose synthesis.
- Toxicity Profile : Dosage-dependent effects have been observed in animal models, where low doses exhibit minimal toxicity while higher doses can lead to adverse effects.
Study 1: Inhibition of Cellulose Synthesis
A study demonstrated that this compound inhibits cellulose synthase activity, leading to reduced cellulose production in plant cells. This study highlighted the compound's potential use in agricultural applications to control plant growth.
Study 2: Antiparasitic Efficacy
In a comparative analysis with other benzamide derivatives, it was found that structural modifications significantly influenced the antiparasitic efficacy of similar compounds. The incorporation of polar functional groups was crucial for enhancing aqueous solubility while maintaining metabolic stability .
Table 1: Biological Activity Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
